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Compound of Interest

Compound Name: Acid blue 80

Cat. No.: B1200697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acid
Blue 80 (C.I. 61585), an anthraquinone-based dye. The information presented herein is

intended to support research, quality control, and analytical development activities. This

document details the principles, experimental protocols, and available data for the

characterization of Acid Blue 80 using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-

Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Mass Spectrometry (MS).

Introduction
Acid Blue 80, with the chemical formula C₃₂H₂₈N₂Na₂O₈S₂, is a synthetic dye widely used in

various industrial and scientific applications. Its core structure is based on a 1,4-

diaminoanthraquinone chromophore, substituted with sulfonated trimethylphenyl groups.

Accurate spectroscopic characterization is essential for confirming its identity, purity, and for

studying its interactions in various chemical and biological systems.

UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary technique for the quantitative analysis of Acid Blue 80 and

for studying its electronic transitions. The color of the dye is attributed to the extensive

conjugation within the anthraquinone system, which is modulated by the auxochromic amino

groups.
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Quantitative Data
The UV-Vis spectrum of Acid Blue 80 is characterized by a strong absorption band in the

visible region and several bands in the UV region. The position of the main absorption

maximum (λmax) is known to be sensitive to the pH of the solution.[1]

Parameter Value Notes

λmax (Visible) 580-590 nm, 622 nm, 627 nm

pH-dependent. The main peak

responsible for the blue color

is attributed to the

chromophore group.[1]

λmax (UV) 202 nm, 215 nm, 334 nm

Attributed to the aromatic

groups and auxochromes

within the molecule.[1]

Molar Absorptivity (ε) Data not available -

Experimental Protocol: UV-Vis Spectroscopy
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of Acid Blue 80 in deionized water (e.g., 100 mg/L).

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2,

5, 10, 20 mg/L).

For pH-dependent studies, buffer the solutions to the desired pH.

Data Acquisition:

Use 1 cm path length quartz cuvettes.

Record a baseline spectrum using the solvent blank.
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Measure the absorbance of each standard and the unknown sample over a wavelength

range of 200-800 nm.

Identify the λmax and record the absorbance values.

Data Analysis:

Plot a calibration curve of absorbance versus concentration to determine the concentration

of unknown samples.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the Acid
Blue 80 molecule. The spectrum provides a unique fingerprint based on the vibrational

frequencies of its chemical bonds.

Predicted Quantitative Data
While a specific, published FTIR spectrum for Acid Blue 80 is not readily available, the

characteristic absorption bands can be predicted based on its known structure, which includes

aromatic rings, secondary amines, sulfonate groups, and a ketone.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3300 - 3500 N-H Stretching (secondary amine)

3000 - 3100 C-H Aromatic stretching

1620 - 1680 C=O
Ketone stretching

(anthraquinone)

1500 - 1600 C=C Aromatic ring stretching

1150 - 1250 S=O
Asymmetric stretching

(sulfonate)

1030 - 1080 S=O
Symmetric stretching

(sulfonate)

690 - 900 C-H Aromatic out-of-plane bending
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Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation:

Thoroughly dry both the Acid Blue 80 sample and spectroscopic grade potassium

bromide (KBr) to remove any moisture.

In an agate mortar, grind 1-2 mg of Acid Blue 80 with approximately 200 mg of KBr until a

fine, homogeneous powder is obtained.

Pellet Formation:

Place the powder mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a

range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of Acid Blue 80
by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Predicted Quantitative Data
Specific ¹H and ¹³C NMR data for Acid Blue 80 is not available in the public domain. However,

expected chemical shift ranges can be estimated based on the structure and data from

analogous sulfonated aromatic and anthraquinone compounds.
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¹H NMR (Predicted)

Aromatic Protons: 7.0 - 8.5 ppm

Methyl Protons: 2.0 - 2.5 ppm

N-H Protons: May be broad and variable, potentially in the 9.0 - 11.0 ppm range.

¹³C NMR (Predicted)

Carbonyl Carbons (C=O): > 180 ppm

Aromatic Carbons: 110 - 150 ppm

Methyl Carbons: 15 - 25 ppm

Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of Acid Blue 80 in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

The choice of solvent is critical for solubility and to avoid exchange of labile protons.

Add a small amount of an internal standard (e.g., TMS or TSP for aqueous solutions).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C{¹H} spectra according to standard instrument procedures.

Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in

structural elucidation.

Mass Spectrometry
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Mass spectrometry is used to determine the molecular weight and elemental composition of

Acid Blue 80, as well as to obtain structural information through fragmentation analysis.

Quantitative Data
Parameter Value Notes

Molecular Formula C₃₂H₂₈N₂Na₂O₈S₂ -

Molecular Weight 678.68 g/mol -

Ionization Mode
Negative-ion Electrospray

(ESI)

Preferred due to the presence

of two anionic sulfonate

groups.

Expected Ions [M-2Na]²⁻, [M-Na]⁻
M represents the neutral

molecule.

Fragmentation Loss of SO₂ (64 Da)

A common fragmentation

pathway for aromatic

sulfonamides.[2][3]

Experimental Protocol: HPLC-MS
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer

with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Column: C18 reversed-phase column.

Mobile Phase: A gradient of water and acetonitrile, often with a volatile buffer such as

ammonium acetate to improve ionization.

Flow Rate: Typically 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

Ionization Mode: Negative ESI.

Scan Range: m/z 100-1000.
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Tandem MS (MS/MS): For fragmentation studies, select the parent ion of interest and

subject it to collision-induced dissociation (CID).

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a dye

such as Acid Blue 80.
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Fig 1. General workflow for spectroscopic analysis of Acid Blue 80.

Interrelation of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information for the

comprehensive characterization of Acid Blue 80.
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Fig 2. Interrelation of information from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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